3-(1-Aminopropyl)benzene-1-sulfonamide
Overview
Description
“3-(1-Aminopropyl)benzene-1-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . It is also known as “3-(1-aminopropyl)benzenesulfonamide hydrochloride” with a CAS Number: 889856-93-3 .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, typically involves the reaction of amines with benzene sulfonyl chloride or para toluene sulphonyl chloride . The process is usually carried out in aqueous basic media with continuous stirring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further linked to a sulfonamide group . The InChI code for this compound is 1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H .Chemical Reactions Analysis
Sulfonamides, including “this compound”, are known to undergo a range of chemical reactions. They are often used in the synthesis of dyes, photochemicals, and disinfectants .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 250.75 g/mol . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Optimization of Synthetic Procedures
A study by Krajčiová et al. (2017) focused on the optimization and comparison of synthetic procedures for triazinyl-substituted benzene-sulfonamide conjugates with amino acids, demonstrating a highly effective synthetic method that provides several advantages such as high yield, selectivity, and environmental friendliness Krajčiová, D., Pecher, D., Garaj, V., & Mikuš, P. (2017). Molecules.
Catalytic Enantioselectivity
Hirose et al. (2011) investigated the enantioselective catalytic addition of diethylzinc to aldehydes using chiral 1,3-amino sulfonamide ligands. Their findings revealed that the ligands provided sec-alcohols with high enantioselectivity, demonstrating the potential of sulfonamide-based ligands in asymmetric synthesis Hirose, T., Sugawara, K., & Kodama, K. (2011). The Journal of Organic Chemistry.
Green Synthesis
A novel environmentally benign method for the synthesis of sulfonamides was introduced by Shi et al. (2009), utilizing a nano-Ru/Fe3O4 catalyst for the direct coupling of sulfonamides and alcohols. This method signifies an advancement in green chemistry by minimizing the use of harmful solvents and improving yield Shi, F., Tse, M., Zhou, S., Pohl, M., Radnik, J., Hübner, S., Jähnisch, K., Brückner, A., & Beller, M. (2009). Journal of the American Chemical Society.
Antimicrobial and Drug Likeness Analysis
Hassan et al. (2021) synthesized new sulfonamide-based Schiff base ligands and their metal complexes, analyzing their antimicrobial, antioxidant, and enzyme inhibition activities. Their research contributes to the potential use of sulfonamide compounds in developing new drugs with significant bioactivity Hassan, A., Sumrra, S., Zafar, M., Nazar, M., Mughal, E., Zafar, M. N., & Iqbal, M. (2021). Molecular Diversity.
Molecular Interactions and Crystal Structure
The study of molecular interactions in crystals and solutions of sulfonamides was conducted by Perlovich et al. (2008), providing insights into the thermochemical parameters, solubility, solvation, and distribution of sulfonamides. Their work contributes to understanding the molecular behavior of sulfonamides in various environments Perlovich, G., Strakhova, N. N., Kazachenko, V., Volkova, T., Tkachev, V., Schaper, K., & Raevsky, O. (2008). International Journal of Pharmaceutics.
Mechanism of Action
While the specific mechanism of action for “3-(1-Aminopropyl)benzene-1-sulfonamide” is not explicitly stated in the available data, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Safety and Hazards
The safety data sheet for sulfanilamides, which includes “3-(1-Aminopropyl)benzene-1-sulfonamide”, indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “3-(1-Aminopropyl)benzene-1-sulfonamide” are not available in the data, sulfonamides in general continue to be an area of active research due to their broad spectrum of pharmacological activities . They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Properties
IUPAC Name |
3-(1-aminopropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13/h3-6,9H,2,10H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRUFDWMAJGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679063 | |
Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889936-99-6 | |
Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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